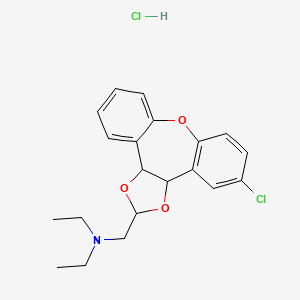

2'-Deoxycytidine 3',5'-diphosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2’-Deoxycytidine 3’,5’-diphosphate is a nucleoside diphosphate. It is related to the common nucleic acid cytidine triphosphate, with the hydroxyl group on the 2’ carbon on the nucleotide’s pentose removed, hence the “deoxy-” part of the name, and with one fewer phosphoryl group than cytidine triphosphate . This compound plays a crucial role in various biochemical processes, particularly in DNA synthesis and repair.

Preparation Methods

Synthetic Routes and Reaction Conditions

2’-Deoxycytidine 3’,5’-diphosphate can be synthesized through the oxidation-reduction reaction of cytidine 5’-diphosphocholine, which is catalyzed by the presence of ribonucleoside-diphosphate reductase . Additionally, ribonucleoside-diphosphate reductase is capable of binding and catalyzing the formation of deoxyribonucleotides from ribonucleotides .

Industrial Production Methods

Industrial production of 2’-Deoxycytidine 3’,5’-diphosphate typically involves the reaction of deoxycytidine with trisodium phosphate. The process includes dissolving deoxycytidine in water, adding trisodium phosphate at room temperature, and allowing the reaction to proceed for several hours. The reaction mixture is then filtered to obtain the compound as a white crystalline powder .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxycytidine 3’,5’-diphosphate undergoes various chemical reactions, including:

Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.

Reduction: This reaction involves the gain of electrons, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure specificity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield deoxycytidine monophosphate, while reduction could produce deoxycytidine triphosphate .

Scientific Research Applications

2’-Deoxycytidine 3’,5’-diphosphate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-Deoxycytidine 3’,5’-diphosphate involves its incorporation into DNA during replication. It serves as a substrate for DNA polymerases, which catalyze the addition of nucleotides to the growing DNA strand. This incorporation is crucial for maintaining the integrity and fidelity of the genetic material . Additionally, it acts as an allosteric regulator of deoxycytidylate deaminase, influencing the balance of nucleotide pools within the cell .

Comparison with Similar Compounds

Similar Compounds

Cytidine Triphosphate (CTP): Similar to 2’-Deoxycytidine 3’,5’-diphosphate but with an additional phosphoryl group and a hydroxyl group on the 2’ carbon.

Deoxycytidine Monophosphate (dCMP): Contains only one phosphoryl group and lacks the diphosphate structure.

Deoxycytidine Triphosphate (dCTP): Contains three phosphoryl groups and is used in DNA synthesis.

Uniqueness

2’-Deoxycytidine 3’,5’-diphosphate is unique due to its specific role in DNA synthesis and repair, as well as its ability to act as a substrate for nucleotide diphosphate kinase. Its structural differences from other nucleotides, such as the absence of the hydroxyl group on the 2’ carbon, make it distinct in its biochemical functions .

Properties

CAS No. |

4682-43-3 |

|---|---|

Molecular Formula |

C9H15N3O10P2 |

Molecular Weight |

387.18 g/mol |

IUPAC Name |

[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate |

InChI |

InChI=1S/C9H15N3O10P2/c10-7-1-2-12(9(13)11-7)8-3-5(22-24(17,18)19)6(21-8)4-20-23(14,15)16/h1-2,5-6,8H,3-4H2,(H2,10,11,13)(H2,14,15,16)(H2,17,18,19)/t5-,6+,8+/m0/s1 |

InChI Key |

PIILJQRMNSOCFD-SHYZEUOFSA-N |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)O)OP(=O)(O)O |

Canonical SMILES |

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)OP(=O)(O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tris[2-(2,6-dichlorophenoxy)ethyl] phosphite](/img/structure/B12704901.png)

![diethyl-[7-(ethylamino)-8-methylphenoxazin-3-ylidene]azanium;tetrachlorozinc(2-)](/img/structure/B12704938.png)